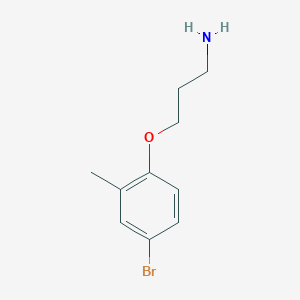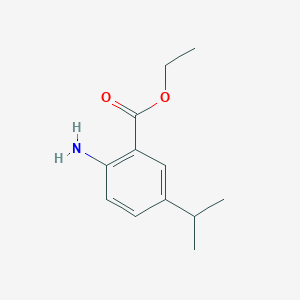
2,5-Dibromo-3-(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3-(chloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2ClN. This compound is characterized by the presence of two bromine atoms and one chloromethyl group attached to a pyridine ring. It is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-(chloromethyl)pyridine typically involves the bromination of 3-(chloromethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2 and 5 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is often conducted in the presence of a solvent and a catalyst to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Less halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,5-Dibromo-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a building block in medicinal chemistry.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-3-(chloromethyl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The bromine atoms on the pyridine ring can also participate in various reactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
2,5-Dibromopyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethylpyridine: Lacks the bromine atoms, resulting in different reactivity and applications.
2,5-Diiodopyridine: Contains iodine atoms instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 2,5-Dibromo-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H4Br2ClN |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
2,5-dibromo-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2H2 |
Clave InChI |
HUCIOAWJCSKZKE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CCl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15314374.png)
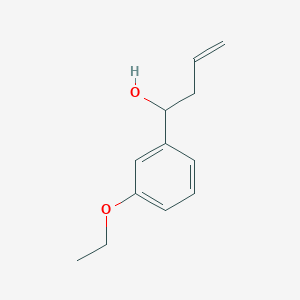
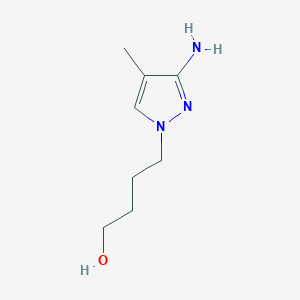
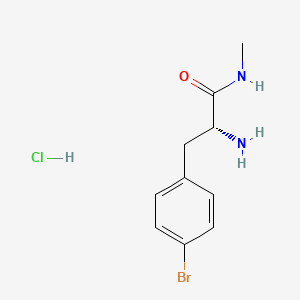
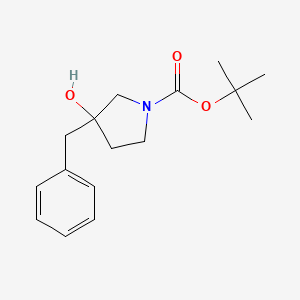

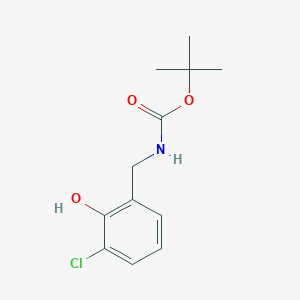

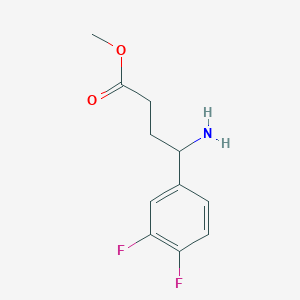
![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one](/img/structure/B15314443.png)
